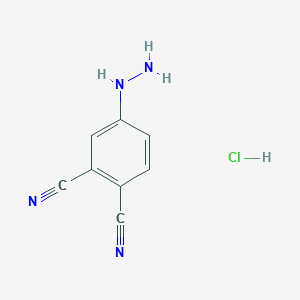
DMTr-TNA A(Bz)-amidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTr-TNA A(Bz)-amidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry, where it plays a crucial role in the development of synthetic DNA and RNA sequences. The compound is characterized by its high purity and stability, making it an essential reagent in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-TNA A(Bz)-amidite typically involves the protection of nucleosides followed by phosphitylation. The process begins with the protection of the 5’-hydroxyl group of the nucleoside using a dimethoxytrityl (DMTr) group. This is followed by the protection of the amino group with a benzoyl (Bz) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reagents used are of high quality, and the reactions are carried out under controlled conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
DMTr-TNA A(Bz)-amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Reduction: The cyanoethyl protecting group can be removed by reduction.
Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Reduction: Ammonium hydroxide or thiophenol.
Substitution: Trichloroacetic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions include the deprotected nucleoside, the oxidized phosphate triester, and the fully assembled oligonucleotide .
Aplicaciones Científicas De Investigación
DMTr-TNA A(Bz)-amidite is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Essential in the development of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Used in the synthesis of therapeutic oligonucleotides, including antisense oligonucleotides and small interfering RNA (siRNA).
Industry: Employed in the production of diagnostic kits and as a reagent in various biochemical assays.
Mecanismo De Acción
The mechanism of action of DMTr-TNA A(Bz)-amidite involves its incorporation into oligonucleotides during solid-phase synthesis. The compound reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a phosphate triester, completing the addition of one nucleotide to the chain. The DMTr group protects the 5’-hydroxyl group during synthesis and is removed under acidic conditions to allow further chain elongation .
Comparación Con Compuestos Similares
DMTr-TNA A(Bz)-amidite can be compared with other similar phosphoramidite compounds used in oligonucleotide synthesis:
DMTr-FNA-C(Bz)-amidite: Similar in structure and function but used for different nucleosides.
DMTr-TNA-5-Me-U-2’-CE-Phosphoramidite: Another variant used for specific modifications in oligonucleotide synthesis.
The uniqueness of this compound lies in its specific application for certain nucleosides and its high stability and purity, making it a preferred choice in many research and industrial applications .
Propiedades
Fórmula molecular |
C46H50N7O7P |
|---|---|
Peso molecular |
843.9 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C46H50N7O7P/c1-31(2)53(32(3)4)61(58-27-13-26-47)60-41-39(28-57-45(41)52-30-50-40-42(48-29-49-43(40)52)51-44(54)33-14-9-7-10-15-33)59-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29-32,39,41,45H,13,27-28H2,1-6H3,(H,48,49,51,54)/t39-,41+,45+,61?/m0/s1 |
Clave InChI |
QDGHMYBPKHSPSZ-BZWOVQDPSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](CO[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)



